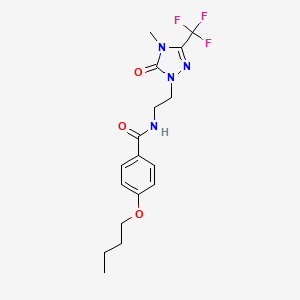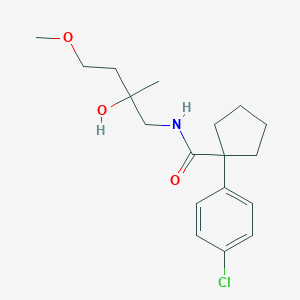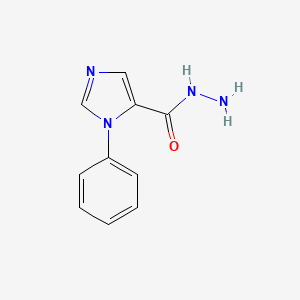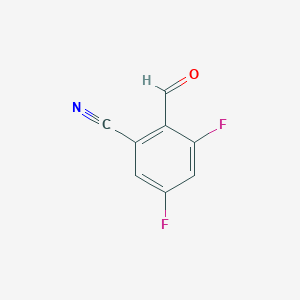![molecular formula C18H22N6 B2374830 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-51-0](/img/structure/B2374830.png)
4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H22N6 and its molecular weight is 322.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
One significant application of compounds related to 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is in antitubercular therapy. Studies have shown that certain pyrazole-pyrimidine hybrids exhibit potent antitubercular activity. For instance, Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids with notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strains. These compounds demonstrated good drug-like properties and are suitable for further modification in antitubercular drug development (Vavaiya et al., 2022).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidine derivatives have also been investigated for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines and evaluated their cytotoxic effects on cancer cell lines HCT-116 and MCF-7. These compounds also demonstrated 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammatory disease treatment (Rahmouni et al., 2016).
Molecular Imaging in Neuroinflammation
Another application area is in molecular imaging, specifically for imaging of neuroinflammation. Wang et al. (2018) synthesized a pyrazolopyrimidine derivative for potential use in positron emission tomography (PET) imaging of the IRAK4 enzyme in neuroinflammatory conditions. This compound could contribute to the diagnosis and monitoring of neuroinflammatory diseases (Wang et al., 2018).
Nonsteroidal Anti-Inflammatory Drugs
Pyrazolopyrimidines have also been explored as a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Auzzi et al. (1983) synthesized pyrazolopyrimidines with antiinflammatory properties, one of which showed high activity and better therapeutic index than some reference drugs, and importantly, without ulcerogenic activity. This highlights the potential of pyrazolopyrimidines in developing safer NSAIDs (Auzzi et al., 1983).
Drug Delivery Improvements
In the domain of drug delivery, pyrazolopyrimidines have been studied for their potential to improve pharmacokinetic properties. Vignaroli et al. (2016) developed albumin nanoparticles and liposomes for pyrazolo[3,4-d]pyrimidines to enhance their solubility, indicating the role of these compounds in improving drug formulations (Vignaroli et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-3-22-7-9-23(10-8-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVIZXAQVWHCNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)


![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)

![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2374764.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)



